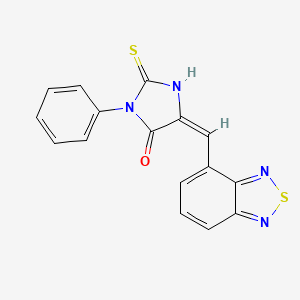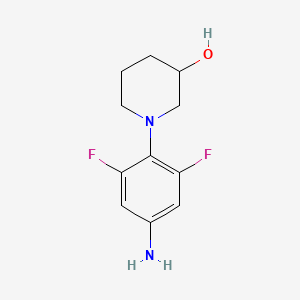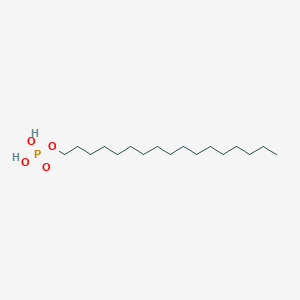
2-(4'-Methyl-4-biphenylyl)pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4’-Methyl-4-biphenylyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a biphenyl group that has a methyl substituent at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methyl-4-biphenylyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 4-methylbiphenyl is coupled with a halogenated pyrrole under palladium catalysis . The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like toluene or ethanol at elevated temperatures.
Another method involves the Paal-Knorr synthesis, where a diketone precursor is cyclized in the presence of an amine to form the pyrrole ring . This method is advantageous due to its simplicity and the mild reaction conditions required.
Industrial Production Methods
Industrial production of 2-(4’-Methyl-4-biphenylyl)pyrrole may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green solvents can also be implemented to make the process more sustainable.
化学反应分析
Types of Reactions
2-(4’-Methyl-4-biphenylyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any unsaturated bonds present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or alkylated pyrrole derivatives.
科学研究应用
2-(4’-Methyl-4-biphenylyl)pyrrole has several applications in scientific research:
作用机制
The mechanism of action of 2-(4’-Methyl-4-biphenylyl)pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
相似化合物的比较
Similar Compounds
Pyrrole: A simpler heterocyclic compound with similar aromatic properties.
Indole: Contains a fused benzene and pyrrole ring, exhibiting different reactivity and biological activities.
Uniqueness
2-(4’-Methyl-4-biphenylyl)pyrrole is unique due to the presence of the biphenyl group, which imparts additional steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold in the design of new materials and drugs .
属性
分子式 |
C17H15N |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
2-[4-(4-methylphenyl)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C17H15N/c1-13-4-6-14(7-5-13)15-8-10-16(11-9-15)17-3-2-12-18-17/h2-12,18H,1H3 |
InChI 键 |
IDMCFNMXZULHIN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)









